Hydrangeic acid

Description

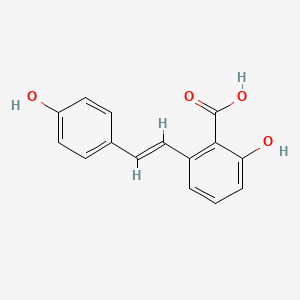

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoic acid |

InChI |

InChI=1S/C15H12O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-9,16-17H,(H,18,19)/b7-4+ |

InChI Key |

UWXXIBUTKVUHTR-QPJJXVBHSA-N |

SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O |

Synonyms |

hydrangeic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Hydrangeic Acid

Precursor Derivation and Initial Metabolic Routes

The carbon skeleton of hydrangeic acid is derived from two distinct metabolic pathways: the shikimate pathway, which provides the aromatic precursor, and the phenylpropanoid pathway, which modifies this precursor into a key intermediate for polyketide synthesis.

The biosynthesis of this compound begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms responsible for the production of aromatic amino acids. wikipedia.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), into chorismate. Chorismate is a critical branch-point intermediate that leads to the synthesis of L-phenylalanine and L-tyrosine. researchgate.net These aromatic amino acids serve as the primary building blocks for a vast array of secondary metabolites, including the phenylpropanoid unit of this compound. frontiersin.org

Table 1: Key Stages of the Shikimate Pathway

| Step | Precursor(s) | Key Intermediate(s) | Product(s) |

| Entry | Phosphoenolpyruvate, Erythrose-4-phosphate | 3-deoxy-D-arabinoheptulosonate-7-phosphate | Shikimate |

| Mid-Pathway | Shikimate | Shikimate-3-phosphate, 5-enolpyruvylshikimate-3-phosphate | Chorismate |

| Branch Point | Chorismate | Prephenate, Arogenate | L-Phenylalanine, L-Tyrosine |

The aromatic amino acid L-phenylalanine, produced via the shikimate pathway, is channeled into the general phenylpropanoid pathway. nih.gov This pathway serves as a central hub in plant secondary metabolism, generating precursors for flavonoids, lignins, and stilbenoids. wikipedia.orgresearchgate.net

The initial committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. frontiersin.org Subsequently, cinnamic acid is hydroxylated at the para-position by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. This intermediate is then activated by 4-coumarate:CoA ligase (4CL) , which catalyzes the formation of a high-energy thioester bond with coenzyme A, yielding p-coumaroyl-CoA . frontiersin.orgresearchgate.net This activated phenylpropanoid unit is the direct precursor that enters the final enzymatic steps for the assembly of the this compound backbone. researchgate.net

Transcriptomic and Proteomic Investigations of this compound Biosynthesis

Advances in transcriptomics have provided valuable insights into the genetic underpinnings of secondary metabolite production in plants. nih.gov In Hydrangea species, several transcriptome analyses have been conducted, primarily focusing on flower coloration, aluminum accumulation, and stress responses. nih.govnih.govresearchgate.net These studies offer a broad overview of gene expression but also provide specific clues regarding the regulation of this compound biosynthesis.

Gene Expression Profiling of Key Biosynthetic Enzymes (e.g., CTAS, PKS, KR, PKC)

Gene expression profiling allows for the identification of candidate genes involved in a specific biosynthetic pathway by observing which genes are expressed in tissues where the compound of interest is produced. nih.gov In Hydrangea macrophylla, homology-based techniques have successfully led to the cloning of sequences for type III polyketide synthases (PKS), the enzyme family to which STCS belongs. nih.gov

While comprehensive expression profiles for all key enzymes like chalcone (B49325) synthase (CHS), PKS, ketoreductase (KR), and protein kinase C (PKC) specifically for this compound biosynthesis are not fully detailed, studies have laid the groundwork. For instance, the identification of the STCS gene in H. macrophylla confirms the expression of the central PKS responsible for the pathway. nih.gov However, transcriptomic analysis of Hydrangea serrata focused on related dihydroisocoumarins (DHICs) did not find differential expression among PKS homologues in response to aluminum chloride treatment, suggesting that the expression of these key genes may be regulated by other specific factors. frontiersin.org

Differential Gene Expression in Response to Environmental Cues and Elicitors

The production of secondary metabolites like this compound is often influenced by external stimuli, including chemical elicitors and environmental stress. Transcriptomic studies help reveal the regulatory networks that control these responses.

Influence of Methyl Jasmonic Acid on this compound Content

Methyl jasmonic acid (MeJA) and its related compounds, collectively known as jasmonates, are well-established plant signaling molecules that mediate responses to stress and regulate the biosynthesis of various secondary metabolites. mdpi.comnih.gov

In Hydrangea serrata, treatment with methyl jasmonic acid has been shown to enhance the content of hydrangenol (B20845) and phyllodulcin (B192096), which are downstream products related to this compound. frontiersin.org This suggests that MeJA acts as a potent elicitor for the entire biosynthetic pathway. The application of MeJA likely upregulates the expression of key biosynthetic genes, leading to increased production of these specialized metabolites. This response is consistent with findings in many other plant species where jasmonates trigger defense-related metabolic pathways. mdpi.comacademicjournals.org

Lack of Impact from Aluminium Chloride, Ethylene (B1197577), and Salicylic (B10762653) Acid

While some environmental cues can stimulate secondary metabolism, the biosynthesis of this compound and related compounds in Hydrangea appears to be unresponsive to several common stressors and signaling molecules.

Recent studies on H. serrata have demonstrated that treatment with aluminium chloride, ethylene, or salicylic acid did not influence the accumulation of hydrangenol and phyllodulcin. frontiersin.org This was confirmed through both metabolite analysis and transcriptome sequencing, which showed no significant alteration in the expression of genes involved in the biosynthetic pathway in response to aluminium chloride. frontiersin.org Although aluminium is known to induce the biosynthesis of certain phenolics in other plants, it does not appear to act as an elicitor for this specific pathway in Hydrangea. frontiersin.orgcsfarmacie.cz Similarly, ethylene and salicylic acid, which are key phytohormones in other plant defense and stress signaling pathways, showed no effect, indicating a high degree of specificity in the regulation of this compound biosynthesis. frontiersin.orgmdpi.com

**Table 1: Effect of Elicitors on Dihydroisocoumarin (DHIC) Biosynthesis in Hydrangea serrata*** *Data synthesized from research findings. frontiersin.org

| Elicitor/Stressor | Effect on DHIC Content | Gene Expression of Biosynthetic Enzymes |

| Methyl Jasmonic Acid | Enhanced | Inferred Upregulation |

| Aluminium Chloride | No significant alteration | No differential expression observed |

| Ethylene | No influence | Not reported |

| Salicylic Acid | No influence | Not reported |

Organ-Specific Accumulation and Metabolic Flux of this compound in Plants

The concentration and distribution of this compound within a plant are not uniform, exhibiting significant variation across different organs. This organ-specific accumulation is a result of differential biosynthesis, transport, and sequestration mechanisms, reflecting the specialized roles of this compound in plant physiology and defense. The metabolic flux, or the rate of synthesis and turnover of this compound, is intricately linked to these processes and is influenced by both developmental and environmental cues.

Organ-Specific Accumulation

Research has demonstrated a distinct organ-specific accumulation profile of this compound and its derivatives in Hydrangea species. A study on Hydrangea serrata revealed that the relative abundance of this compound, along with related compounds like hydrangenol and phyllodulcin, differs significantly between the leaves and roots. nih.govfrontiersin.org While specific quantitative data on the absolute concentration in each organ is often proprietary to individual studies, the general trend indicates a higher accumulation in the leaves. wikipedia.orgnih.govresearchgate.net This is consistent with the proposed role of stilbenoids as defense compounds against foliar pathogens and herbivores.

The leaves of Hydrangea macrophylla are a known source of this compound. wikipedia.orgnih.gov Within the leaf tissue, the compound is likely synthesized and stored in the vacuoles of epidermal and mesophyll cells. This sequestration in the vacuole prevents potential toxicity to the plant's own cellular processes while ensuring a ready supply for defense upon tissue damage.

In contrast, the accumulation in roots is also significant, suggesting a role in below-ground defense against soil-borne pathogens and nematodes. nih.govfrontiersin.org The transport of this compound or its precursors between different organs is a possibility, although the extent of this transport is not yet fully understood.

The following interactive table provides a summary of the relative accumulation of this compound in different organs of Hydrangea species based on available research findings.

| Plant Organ | Relative Accumulation of this compound | Primary Proposed Function |

| Leaves | High | Defense against foliar pathogens and herbivores |

| Roots | Moderate to High | Defense against soil-borne pathogens |

| Stems | Low to Moderate | Transport and structural defense |

| Flowers (Sepals) | Variable | Potential role in pigmentation and defense |

Note: This table represents a qualitative summary based on current scientific literature. The actual concentrations can vary depending on the plant species, age, and environmental conditions.

Metabolic Flux

The metabolic flux of this compound is governed by the rate of its biosynthesis through the phenylpropanoid pathway and its subsequent catabolism or conversion into other metabolites. The biosynthesis of this compound is a complex process that begins with the amino acid L-phenylalanine. researchgate.net Through a series of enzymatic reactions, L-phenylalanine is converted into p-coumaroyl-CoA, a key intermediate. This intermediate then condenses with three molecules of malonyl-CoA in a reaction catalyzed by stilbene (B7821643) synthase (STS) or a related enzyme to form the characteristic stilbene backbone of this compound.

The rate of this biosynthetic pathway is not constant and can be influenced by various factors. For instance, the expression of genes encoding key enzymes like phenylalanine ammonia-lyase (PAL) and stilbene synthase can be upregulated in response to biotic and abiotic stresses, such as fungal infection or UV radiation. This leads to an increased metabolic flux towards the production of this compound and other stilbenoids, bolstering the plant's defense capabilities.

The catabolism, or breakdown, of this compound in plants is less well understood. It is likely that the compound can be glycosylated to form more water-soluble and stable derivatives for storage in the vacuole. It may also be further metabolized into other compounds or incorporated into the cell wall as part of the plant's structural defense. The balance between biosynthesis and catabolism determines the net accumulation of this compound in different organs and at different times.

Understanding the organ-specific accumulation and metabolic flux of this compound is crucial for comprehending its ecological roles and for potential biotechnological applications. By elucidating the regulatory mechanisms that control its synthesis and distribution, it may be possible to enhance the production of this valuable compound for various purposes.

Chemical Synthesis and Derivatization Strategies for Hydrangeic Acid

Total Synthesis Approaches to Hydrangeic Acid

The total synthesis of this compound has been successfully achieved, providing a reliable source of the compound for research purposes and opening avenues for the creation of novel analogues. nih.govresearchgate.net Key to these synthetic strategies is the construction of the characteristic stilbene (B7821643) backbone through efficient carbon-carbon bond-forming reactions.

Julia Olefination Reaction as a Core Synthetic Methodology

The Julia olefination has proven to be a cornerstone in the synthesis of this compound. nih.gov This reaction facilitates the formation of the central carbon-carbon double bond of the stilbene core by coupling a sulfone-based building block with an appropriate aldehyde. uni-muenchen.de The modified, or one-pot, Julia olefination is particularly favored as it allows for the direct formation of the olefin without the need to isolate the intermediate β-hydroxy sulfone. uni-muenchen.de This methodology is highly valued for its ability to produce the desired trans-configured styryl group with high selectivity.

Utilization of Sulphone-Based Building Blocks in C-C Bond Formation

A critical component of the Julia olefination strategy is the use of a functionalized sulphone-based building block. nih.govresearchgate.net This building block is strategically designed to contain one of the aromatic rings of the final this compound molecule. researchgate.netuni-muenchen.de The synthesis of this key intermediate has been a focus of research, with the aim of creating a versatile and modular component that can be used to generate a library of this compound analogues. researchgate.net The stability of this sulphone intermediate under various reaction conditions and its compatibility with a range of aldehydes make it an ideal tool for the synthesis of diverse stilbene derivatives.

Synthesis of Key Aromatic Intermediates (e.g., 4-(tosyloxy)benzoic acid)

The synthesis of this compound also relies on the preparation of key aromatic intermediates that form the other half of the molecule. An example of such an intermediate is 4-(tosyloxy)benzoic acid. The synthesis of this and similar benzoic acid derivatives has been optimized to achieve high yields and purity. Green chemistry principles have been applied to these synthetic steps, utilizing water as a solvent and sodium carbonate as an acid scavenger, resulting in a more environmentally friendly process.

Optimization of Reaction Conditions and Yields

Significant effort has been dedicated to optimizing the reaction conditions for the synthesis of this compound to maximize yields and ensure the purity of the final product. researchgate.net For the Julia olefination step, the choice of base, solvent, and temperature is critical. organic-chemistry.org Non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed in solvents such as tetrahydrofuran (B95107) (THF) at low temperatures to control the reaction and minimize side products. The optimization of these parameters has led to the development of scalable synthetic routes that can produce this compound in multi-gram quantities.

| Reaction Step | Key Reagents and Conditions | Typical Yield | Reference |

| Julia Olefination | Sulphone intermediate, aldehyde, LDA, THF, -78°C | >90% trans-selectivity | |

| Sulfide Oxidation | 30% H₂O₂, Methanol (B129727) | 87% | researchgate.net |

| Intermediate Protection | Triethylamine, Dichloromethane | 91% | researchgate.net |

Design and Synthesis of this compound Analogues and Derivatives

The development of a robust synthetic route to this compound has enabled the design and synthesis of a variety of analogues and derivatives. nih.govresearchgate.net This allows for a systematic exploration of the structure-activity relationships of this class of compounds.

Synthesis of Glycosylated this compound Derivatives (e.g., 4'-O-beta-D-glucopyranoside)

While this compound 4'-O-beta-D-glucopyranoside has been isolated from natural sources such as the roots of Scorzonera judaica, its targeted chemical synthesis is essential for obtaining pure material for research and for creating structurally related analogues. ebi.ac.ukacs.org The synthesis of stilbene glycosides is a well-established field in organic chemistry, and these methods are applicable to the glycosylation of this compound. acs.orgacs.orgmdpi.com

A common strategy for the synthesis of phenolic glycosides involves the Koenigs-Knorr reaction. nih.govslideshare.net This reaction typically employs a protected glycosyl donor, such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), which is reacted with the phenolic hydroxyl group of the aglycone (in this case, a protected form of this compound). nih.govnih.gov To achieve regioselectivity and prevent unwanted side reactions, the other reactive functional groups on this compound—the second phenolic hydroxyl and the carboxylic acid—would first require protection.

The general synthetic approach can be outlined in the following key steps:

Protection: The carboxylic acid and the 2-hydroxy group of this compound are protected. The choice of protecting groups is critical to ensure they are stable during the glycosylation step but can be removed under mild conditions without affecting the newly formed glycosidic bond.

Glycosylation: The protected this compound is reacted with a protected glucose donor, like acetobromoglucose. This reaction is typically promoted by a silver or mercury salt (e.g., Ag₂CO₃, Ag₂O) to activate the glycosyl bromide. nih.gov Modern variations of this reaction may use other catalysts, including iodine-based systems or organocatalysts, to improve yield and stereoselectivity. nih.govresearchgate.netchinesechemsoc.org The reaction is designed to favor the formation of the desired 1,2-trans glycosidic linkage, resulting in the β-anomer.

Deprotection: In the final step, all protecting groups from the sugar moiety (typically acetyl groups) and the this compound backbone are removed to yield the final product, this compound 4'-O-beta-D-glucopyranoside.

The synthesis of gaylussacin, a structurally similar stilbene glucoside that also contains a carboxylic acid, has been achieved using a Heck cross-coupling to form the stilbene core, followed by glycosylation and deprotection. nih.gov This highlights another viable and modern approach for constructing complex stilbene glycosides like this compound derivatives. nih.gov

Table 1: Common Methods for Phenolic Glycosylation

| Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr Reaction | Acetylated Glycosyl Halides (e.g., Acetobromoglucose) | Silver or Mercury Salts (e.g., Ag₂O, Ag₂CO₃) | Classic method; generally yields 1,2-trans-glycosides. nih.govslideshare.net |

| Iodine-Promoted Glycosylation | Glycosyl Halides | I₂ or DDQ-I₂ | Milder conditions compared to heavy metal promoters. nih.gov |

| Palladium-Catalyzed Glycosylation | Glycosyl Chlorides | Pd(II) Complexes | Operationally simple with broad substrate scope. chinesechemsoc.org |

| Enzymatic Synthesis | Activated Sugars (e.g., UDP-glucose) | Glycosyltransferases | High regio- and stereoselectivity; environmentally benign. tandfonline.com |

Application of this compound as a Building Block in Complex Molecule Synthesis (e.g., Lunularic Acid)

This compound serves as a valuable building block in organic synthesis, particularly for the construction of other naturally occurring stilbenoids and related compounds. researchgate.netresearchgate.net Its pre-functionalized structure allows for efficient and convergent synthetic routes to more complex targets, such as lunularic acid.

Lunularic acid, a dihydrostilbene carboxylic acid found in liverworts and some higher plants, shares significant structural similarity with this compound. Research has demonstrated that functionalized derivatives of this compound can be effectively used to synthesize lunularic acid. One prominent strategy involves the Julia olefination, a powerful method for forming carbon-carbon double bonds.

In this context, the synthesis begins with the preparation of a sulfone-based derivative of a this compound precursor. This building block then undergoes a Julia olefination reaction with an appropriate aldehyde partner to construct the central stilbene moiety. Subsequent chemical modifications, including reduction of the double bond, lead to the dihydrostilbene core of lunularic acid. This approach has been reported to be highly efficient.

Table 2: Synthesis of Lunularic Acid from this compound Derivative

| Reaction Type | Key Intermediate | Purpose | Reported Yield (%) |

| Julia Olefination | Functionalized sulfone derivative of this compound precursor | C-C double bond formation to create the stilbene backbone | 85 |

This synthetic relationship underscores the biosynthetic connection between these molecules and showcases the utility of this compound as a versatile platform for accessing a range of structurally related natural products. mdpi.comuni-halle.de

Advanced Analytical Methodologies for Hydrangeic Acid Research

Extraction and Isolation from Natural Matrices

The initial step in hydrangeic acid research involves its extraction and isolation from plant sources, most notably the leaves of Hydrangea macrophylla. The process is designed to maximize the yield and purity of the target compound while preserving its chemical integrity.

Solvent Extraction Techniques (e.g., Ethanol (B145695), Methanol)

Solvent extraction is a fundamental technique for isolating this compound from plant material. The choice of solvent is critical and is often determined by the polarity of the target compound. Polar solvents are generally preferred for extracting stilbenoids like this compound. google.com

Commonly used solvents include:

Ethanol: Often used in mixtures with water, such as a 70:30 ethanol-water (v/v) mixture, for the extraction of this compound from dried Hydrangea macrophylla leaves.

Methanol (B129727): Another effective polar solvent for extracting this compound and other phenolic compounds. google.comresearchgate.net Studies have shown that methanol can be superior to water for extracting certain related compounds. researchgate.net

The extraction process typically involves grinding the plant material to increase the surface area, followed by techniques like soaking, ultrasonication, or accelerated solvent extraction (ASE) to enhance the extraction efficiency. researchgate.net For instance, Soxhlet extraction over a period of 6–8 hours can be employed to maximize the yield, followed by solvent evaporation under reduced pressure to obtain a crude extract. The temperature during extraction can range from room temperature to the reflux temperature of the solvent system. google.com

| Solvent | Typical Use | Observations |

|---|---|---|

| Ethanol/Water Mixtures | Extraction from dried Hydrangea macrophylla leaves. | A 70:30 (v/v) mixture is commonly cited. |

| Methanol | Extraction of this compound and related phenolic compounds. google.comresearchgate.net | Can offer superior yields for certain compounds compared to water. researchgate.net |

| Water | Can be used, but may be less effective than alcohol-based solvents for certain compounds. researchgate.netmdpi.com | Often used in combination with polar organic solvents. google.com |

Chromatographic Purification Methods

Following initial solvent extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification of this compound from this complex matrix.

Column chromatography is a widely used primary purification step. Crude extracts are often fractionated using silica (B1680970) gel column chromatography with a gradient of solvents, such as ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers higher resolution and efficiency. For primary purification, preparative HPLC is often employed. researchgate.netresearchgate.net This allows for the isolation of larger quantities of the compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for separating this compound from other co-extracted compounds, which may include flavonoids or terpenoids. This technique utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.gov

A typical RP-HPLC method for this compound analysis might involve a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with the addition of an acid like formic acid or phosphoric acid to improve peak shape. nih.govsielc.com Detection is commonly performed using a UV detector.

The stability of this compound during extraction and purification is influenced by factors such as pH and temperature. Controlling these parameters is crucial to prevent degradation of the compound. For instance, maintaining a controlled pH and temperature during solvent extraction helps to preserve the acid's stability. The use of acidic modifiers in the HPLC mobile phase, such as formic acid, also plays a role in achieving good chromatographic separation. nih.gov The optimization of these conditions is a key aspect of developing a robust analytical method.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica gel | Ethyl acetate/Hexane gradient | Primary fractionation of crude extract. |

| Reversed-Phase HPLC (RP-HPLC) | C18 nih.gov | Methanol-water or Acetonitrile-water with formic acid. nih.gov | High-purity separation from co-extracted compounds. |

| Preparative HPLC | Reversed-phase researchgate.net | Varies | Isolation of larger quantities of the compound. researchgate.netresearchgate.net |

Structural Elucidation and Characterization Techniques

Once a purified sample of this compound is obtained, a combination of spectroscopic methods is employed to confirm its molecular structure and identity.

The definitive structure of this compound has been established as 2-hydroxy-6-[2-(4-hydroxyphenyl)ethenyl]benzoic acid. This was determined through the use of various analytical techniques that provide detailed information about the molecule's connectivity and spatial arrangement.

The primary techniques used for the structural elucidation of this compound and its derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for identifying the functional groups present in the molecule. For example, the carboxyl group can be identified by its characteristic chemical shift. Two-dimensional NMR techniques are also utilized for more complex structural analysis. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement. acs.org

X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides unambiguous proof of the three-dimensional structure, including its stereochemistry.

These advanced analytical methods, from extraction to structural confirmation, are indispensable for the rigorous scientific investigation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. aocs.org It provides detailed information about the carbon-hydrogen framework of the molecule. organicchemistrydata.org

¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms (protons) in a molecule by measuring their chemical shifts. wikipedia.org For this compound, ¹H NMR is used to identify the protons in the aromatic rings, the vinylic protons of the stilbene (B7821643) backbone, and the protons associated with the dihydroisocoumarin moiety. The coupling constants between adjacent protons can help confirm the trans-configuration of the styryl group, a key stereochemical feature.

¹³C NMR (Carbon-13 NMR): ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound produces a distinct signal, allowing for the identification of aromatic carbons, olefinic carbons, and, notably, the carboxyl group carbon, which typically resonates at a characteristic downfield chemical shift (e.g., ~170 ppm). researchgate.net Combining ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure and is essential for validating its purity after isolation or synthesis.

Table 1: Expected NMR Signals for this compound This table is illustrative and based on general principles of NMR spectroscopy.

| Nucleus | Functional Group Type | Expected Chemical Shift (ppm) Range | Information Provided |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.0 - 8.0 | Substitution pattern on the phenyl rings. |

| ¹H | Vinylic Protons (-CH=CH-) | 6.5 - 7.5 | Presence and stereochemistry of the double bond. |

| ¹H | Methine/Methylene Protons | 2.5 - 5.0 | Structure of the dihydroisocoumarin ring. |

| ¹³C | Carboxyl Carbon (-COOH) | 165 - 185 | Presence of the carboxylic acid group. |

| ¹³C | Aromatic Carbons | 110 - 160 | Carbon framework of the phenyl rings. |

| ¹³C | Vinylic Carbons (-CH=CH-) | 120 - 140 | Carbon atoms of the double bond. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is indispensable for determining the molecular weight of this compound and confirming its elemental composition.

Mass Spectrometry (MS): Standard MS can confirm the molecular weight of this compound (256.25 g/mol ). It is often coupled with chromatographic techniques to analyze complex mixtures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). labmanager.comchromatographyonline.com This precision allows for the unambiguous determination of a molecule's elemental formula. measurlabs.com For this compound, HRMS can be used to measure the exact mass of the molecular ion or common adducts, such as the deprotonated molecule [M-H]⁻, to confirm the formula C₁₅H₁₂O₄. This high level of accuracy helps to distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) | Significance |

|---|---|---|---|

| [M] | C₁₅H₁₂O₄ | 256.0736 | Molecular Mass |

| [M-H]⁻ | C₁₅H₁₁O₄⁻ | 255.0657 | Deprotonated molecule, common in negative ion mode. |

| [M+H]⁺ | C₁₅H₁₃O₄⁺ | 257.0814 | Protonated molecule, common in positive ion mode. |

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule. wikipedia.org The method requires the molecule to be in a well-ordered crystalline form. nih.gov While obtaining a suitable crystal of this compound itself may be challenging, the technique is invaluable for studying its crystalline derivatives. By analyzing the diffraction pattern of X-rays passing through the crystal, researchers can generate a detailed electron density map and build a 3D model of the molecule. nih.gov This is particularly useful for unequivocally confirming the stereochemistry, such as the trans configuration of the double bond, which is a critical structural feature confirmed in synthetic intermediates of related compounds.

Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate, identify, and quantify this compound in a mixture. wikipedia.orgopenaccessjournals.com The method separates components based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. openaccessjournals.com For the analysis of this compound, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. A UV detector is typically used for quantification, as the stilbene chromophore in this compound absorbs ultraviolet light at specific wavelengths. oiv.int By comparing the peak area of the analyte to that of a known standard, the concentration of this compound in the sample can be accurately determined. openaccessjournals.com

Anion-exchange chromatography is a type of HPLC that separates molecules based on their net negative charge. wikipedia.orgbio-rad.com The stationary phase consists of a solid support with covalently attached positively charged functional groups. phenomenex.com At a pH above its acid dissociation constant (pKa), the carboxylic acid group of this compound becomes deprotonated, resulting in a negatively charged carboxylate anion. This anion electrostatically binds to the positively charged resin. google.com Molecules are then eluted by increasing the salt concentration of the mobile phase or by decreasing its pH. wikipedia.org This technique is effective for separating this compound from neutral or positively charged impurities. google.com

Ion exclusion chromatography is another HPLC technique particularly suited for the separation of organic acids. shodex.com Separation is based on the principle of Donnan exclusion, where the ionic character of the analyte determines its ability to penetrate the pores of the stationary phase, which is also ionic. shimadzu.com In this method, highly dissociated acids (strong acids) are repelled by the stationary phase and elute quickly, while weakly dissociated acids, like this compound, can penetrate the pores to a greater extent and are therefore retained longer. shimadzu.com This allows for the effective separation of this compound from other organic or inorganic acids based on differences in their pKa values and charge characteristics in the chosen mobile phase. diduco.com

Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of this compound. acgpubs.org This method is adept at separating moderately polar to nonpolar compounds, making it well-suited for the chemical profile of this compound. In RP-HPLC, the stationary phase is nonpolar (commonly C18-modified silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. biorxiv.orgnih.gov

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, interact more strongly with the nonpolar stationary phase and thus have longer retention times. The polarity of the mobile phase is a critical parameter that is often adjusted to optimize separation. A common practice involves the use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. This allows for the efficient elution of compounds with a wide range of polarities. biorxiv.orgnih.gov For instance, a gradient might start with a higher percentage of aqueous solvent and gradually increase the concentration of acetonitrile. biorxiv.orgnih.gov To improve peak shape and resolution, acids such as formic acid are frequently added to the mobile phase. biorxiv.orgnih.gov

A typical RP-HPLC setup for this compound analysis would involve:

Column: A C18 column is the most prevalent choice. biorxiv.org

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly employed. biorxiv.orgnih.gov

Flow Rate: Maintained at a constant rate, for example, 0.45 mL/min. biorxiv.org

Column Temperature: Controlled to ensure reproducibility, often around 40°C. biorxiv.org

Coupling with Mass Spectrometry (e.g., UPLC-MS/MS) for Enhanced Selectivity and Sensitivity

To overcome the limitations of traditional detectors and to achieve higher selectivity and sensitivity, HPLC systems are often coupled with mass spectrometry (MS). Ultra-high-performance liquid chromatography (UPLC), which uses smaller particle size columns to achieve faster separations and better resolution, is frequently paired with tandem mass spectrometry (MS/MS), a technique known as UPLC-MS/MS. biorxiv.org This hyphenated technique is a powerful tool for the definitive identification and quantification of this compound, even at trace levels in complex biological samples. nih.govfrontiersin.orgdntb.gov.ua

In a UPLC-MS/MS system, the compounds eluting from the UPLC column are ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion of the target compound (in this case, the molecular ion of this compound). This selected ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to enhanced sensitivity and selectivity. biorxiv.org

Recent studies have successfully utilized UPLC-MS/MS for the analysis of this compound and its related compounds in Hydrangea species. biorxiv.orgnih.gov The high resolution and accuracy of modern mass spectrometers, such as time-of-flight (TOF) analyzers, further aid in the structural elucidation and confirmation of metabolites. researchgate.netresearchgate.net

Spectroscopic Detection Methods (e.g., UV/Vis)

Ultraviolet-Visible (UV/Vis) spectroscopy is a common and robust detection method used in conjunction with HPLC for the analysis of this compound. This technique is based on the principle that molecules with chromophores absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. This compound, possessing aromatic rings and a conjugated system, exhibits characteristic UV absorption. researchgate.net

A photodiode array (PDA) detector is often used, which can acquire the entire UV spectrum for each point in the chromatogram. This provides valuable information for peak identification and purity assessment. For this compound, detection is typically performed at its maximum absorption wavelength (λmax) to ensure the highest sensitivity. Reports indicate that the detection wavelengths are often set around 280 nm and 340 nm for analyzing this compound and related compounds. nih.gov One study specified a UV detection wavelength of 250 nm for the purification of this compound.

While UV/Vis detection is a reliable and cost-effective method, its selectivity can be limited when co-eluting compounds have similar absorption spectra. Therefore, it is often used in conjunction with mass spectrometry for unambiguous identification.

Strategies for Method Validation and Standardization

Ensuring the reliability and comparability of research findings on this compound requires rigorous method validation and standardization. This is particularly crucial when dealing with natural products, where the complexity of the matrix can introduce significant variability.

Contradictions in reported data across different studies on this compound can often be attributed to a lack of standardized methodologies. Key sources of variability include:

Extraction Procedures: Differences in solvents, temperature, and extraction times can significantly impact the yield and profile of extracted compounds.

Plant Material: The concentration of secondary metabolites like this compound can vary depending on the plant's species, cultivar, age, and growing conditions.

Analytical Methods: Variations in chromatographic conditions, detector types, and calibration procedures can lead to disparate quantitative results.

To mitigate these issues, researchers are encouraged to adopt standardized protocols. This includes detailed reporting of all experimental parameters to allow for the replication of studies. Meta-analyses of existing literature can also help to identify confounding variables and provide a more comprehensive understanding of the compound's properties.

The use of certified reference materials (CRMs) is fundamental for the validation and standardization of analytical methods for this compound. aroscientific.comiaea.org CRMs are highly characterized and pure substances that serve as a benchmark for calibration and quality control. aroscientific.com By using a CRM of this compound, laboratories can:

Ensure Accurate Quantification: Calibration curves prepared from a CRM allow for the precise determination of this compound concentration in unknown samples.

Verify Method Performance: CRMs are used to assess the accuracy, precision, and linearity of an analytical method.

Facilitate Inter-Laboratory Comparisons: When different laboratories use the same CRM, it becomes possible to compare their results with a higher degree of confidence.

The availability of CRMs for this compound and its related compounds from commercial suppliers is crucial for advancing research in this field. chemfaces.com The use of these standards helps to ensure that the data generated is reliable, reproducible, and comparable across different studies, which is essential for building a robust body of knowledge on this important natural compound.

Mechanistic Investigations of Hydrangeic Acid S Biological Activities in Preclinical Models

Modulation of Adipogenesis in In Vitro Systems

In vitro studies, particularly those employing the murine 3T3-L1 preadipocyte cell line, have been instrumental in elucidating the molecular mechanisms through which hydrangeic acid influences adipocyte biology. The 3T3-L1 cell line is a well-established and widely used model for studying the process of adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes. mdpi.comjst.go.jp Research indicates that this compound, a stilbene (B7821643) constituent from the processed leaves of Hydrangea macrophylla var. thunbergii, actively promotes this differentiation process. researchgate.netcapes.gov.brnih.gov

In the 3T3-L1 model system, this compound has been shown to promote adipogenesis. nih.govresearchgate.net This effect is observed when preadipocytes are induced to differentiate in the presence of the compound. The promotion of differentiation is visually and quantitatively confirmed by an increased accumulation of intracellular triglycerides, which is a hallmark of mature adipocytes. researchgate.net

Adiponectin is a crucial adipokine secreted by fat cells that plays a significant role in regulating glucose levels and fatty acid breakdown. krob.cn Investigations have demonstrated that this compound significantly enhances the amount of adiponectin released from 3T3-L1 adipocytes into the surrounding culture medium. researchgate.netnih.gov This increase in protein secretion is underpinned by changes at the genetic level, as studies also confirm that this compound treatment leads to a notable increase in the mRNA expression of the adiponectin gene. capes.gov.brresearchgate.netjst.go.jp

To quantify glucose transport into cells, researchers often use a glucose analog called 2-deoxyglucose. Studies have consistently shown that treatment with this compound significantly increases the uptake of 2-deoxyglucose into 3T3-L1 adipocytes. researchgate.netcapes.gov.brnih.govjst.go.jp This finding suggests an improvement in the cell's ability to import glucose.

The primary mechanism for insulin-regulated glucose entry into fat and muscle cells is the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govmdpi.com The increased glucose uptake observed with this compound treatment is directly linked to its ability to promote the translocation of GLUT4 to the cell surface. researchgate.netcapes.gov.brnih.gov Furthermore, this compound also elevates the mRNA expression levels of the GLUT4 gene, ensuring a greater potential pool of these critical transporters. researchgate.netjst.go.jp

Adipogenesis is a complex process controlled by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor Gamma 2 (PPARγ2) acting as a master regulator. mdpi.com PPARγ2, in conjunction with other factors, orchestrates the expression of genes necessary for the adipocyte phenotype, including the Fatty Acid-Binding Protein (aP2), which is involved in fatty acid transport and metabolism. Research reveals that this compound treatment increases the mRNA levels of both PPARγ2 and aP2 in 3T3-L1 cells. researchgate.netcapes.gov.brnih.govresearchgate.netjst.go.jp This upregulation of key adipogenic genes is consistent with the observed promotion of adipocyte differentiation. However, it is noteworthy that while this compound boosts PPARγ2 expression, studies using nuclear receptor cofactor assays indicate that it does not directly activate the PPARγ receptor in the same manner as synthetic agonists like troglitazone. researchgate.netcapes.gov.brnih.gov

Data Tables

Table 1: Summary of this compound's Effects on Metabolic Functions in 3T3-L1 Adipocytes

| Biological Process | Effect Observed with this compound Treatment | Reference |

|---|---|---|

| Adipocyte Differentiation | Promoted | researchgate.netcapes.gov.brnih.gov |

| Adiponectin Secretion | Significantly Increased | researchgate.netnih.govresearchgate.net |

| 2-Deoxyglucose Uptake | Significantly Increased | researchgate.netcapes.gov.brjst.go.jp |

Table 2: Effect of this compound on Gene Expression in 3T3-L1 Adipocytes

| Gene | Effect on mRNA Expression | Reference |

|---|---|---|

| Adiponectin | Increased | capes.gov.brresearchgate.netjst.go.jp |

| GLUT4 | Increased | capes.gov.brresearchgate.netjst.go.jp |

| PPARγ2 | Increased | researchgate.netnih.govresearchgate.netjst.go.jp |

| aP2 | Increased | researchgate.netnih.govresearchgate.netjst.go.jp |

Distinction from Direct PPARγ Agonism

While possessing anti-diabetic properties, this compound's mechanism is distinct from direct agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), such as the thiazolidinedione class of drugs. researchgate.netnih.govcapes.gov.brdocumentsdelivered.comnih.gov In a nuclear receptor cofactor assay, this compound did not directly activate PPARγ. researchgate.netnih.govcapes.gov.brdocumentsdelivered.com This indicates that while it influences pathways related to PPARγ, such as increasing the mRNA levels of PPARγ2, it does not function by directly binding to and activating the receptor itself. researchgate.netnih.govcapes.gov.brmdpi.com This mode of action differentiates it from compounds that exhibit direct PPARγ agonism. nih.govresearchgate.net

Anti-inflammatory Effects and Mechanisms

This compound demonstrates significant anti-inflammatory activity through various mechanisms observed in preclinical models.

A key aspect of this compound's anti-inflammatory action is its ability to reduce the messenger RNA (mRNA) levels of Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.govmdpi.com TNF-α is a critical pro-inflammatory cytokine involved in systemic inflammation. frontiersin.org Studies on 3T3-L1 adipocytes have shown that this compound treatment leads to a significant decrease in the expression of TNF-α mRNA. researchgate.netnih.govmdpi.comresearchgate.net This downregulation of a pivotal inflammatory mediator underscores the compound's potential to mitigate inflammatory responses at a molecular level. researchgate.netnih.govmdpi.com

This compound's anti-inflammatory effects extend to the modulation of other key inflammatory markers in cellular models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. e-jkfn.orgmdpi.com Research has shown that extracts containing this compound can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are significant mediators in the inflammatory cascade. e-jkfn.org This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the protein and mRNA levels. e-jkfn.orgmdpi.comontosight.aimdpi.com The inhibition of these pathways highlights the compound's broad-spectrum anti-inflammatory activity. e-jkfn.org

Table 1: Effect of Hydrangea serrata Extracts on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Concentration of Extract | iNOS Protein Expression Inhibition (%) | COX-2 Protein Expression Inhibition (%) |

| 100 μg/mL (Hot Water Extract) | ~71.33% | Concentration-dependent inhibition |

| 100 μg/mL (Ethanol Extract) | ~73.98% | Concentration-dependent inhibition |

| Data sourced from studies on Hydrangea serrata extracts, which contain this compound. The results show a significant, concentration-dependent inhibition of key inflammatory proteins. e-jkfn.org |

The chemical structure of this compound, specifically its hydroxyl (-OH) groups, is fundamental to its biological activity. ontosight.aiontosight.ainih.gov These phenolic hydroxyl groups are crucial for the compound's ability to exert anti-inflammatory and antioxidant effects. ontosight.ainih.gov The arrangement and number of these groups on the stilbene framework influence the molecule's ability to interact with biological targets and modulate signaling pathways involved in inflammation. ontosight.aiontosight.ai This structure-activity relationship is critical, as modifications to these hydroxy groups can significantly alter the bioactivity of this compound derivatives. ontosight.ai

Antioxidant Properties in Cellular and Biochemical Assays

This compound exhibits notable antioxidant capabilities, which are attributed to its specific chemical structure.

Table 2: Radical Scavenging Activity of Hydrangea macrophylla Extracts

| Assay | Cultivar with Highest Activity (Cultivation) | Scavenging Activity |

| ABTS | White ari (open field) | 9.97 ± 0.00 mM TE/g |

| DPPH | H. serrata (open field) | 28.48 ± 0.00 mM TE/g |

| ORAC | H. serrata (open field) | 81.09 ± 0.31 mM TE/g |

| This table summarizes the findings from extracts of various Hydrangea macrophylla cultivars, known to contain this compound, demonstrating their potent radical scavenging capabilities. TE = Trolox Equivalents. fstjournal.com.br |

Influence of Hydroxy Groups on Antioxidant Potential

The antioxidant capacity of phenolic compounds like this compound is significantly influenced by the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. researchgate.net The presence of these groups enables the molecule to donate a hydrogen atom, which can effectively neutralize free radicals and mitigate oxidative stress. ontosight.ai This hydrogen-donating ability is a key factor in protecting cells from damage. ontosight.ai

Studies on various phenolic compounds have demonstrated that specific structural features enhance their antioxidant activity. For instance, the presence of an ortho-dihydroxy phenyl group, also known as a catechol moiety, is of considerable importance for high antioxidant potential. nih.gov In contrast, simply increasing the number of hydroxyl groups to three does not invariably lead to improved activity. nih.gov The position of the hydroxyl groups also plays a crucial role; the ortho position is often found to be the most active, followed by the para and then the meta positions. researchgate.net This is partly attributed to the ability to form intramolecular hydrogen bonds. researchgate.net Furthermore, modifications to the carboxylic acid function, such as esterification, can also impact the antioxidant properties. nih.gov In some contexts, the ability of flavonoids to chelate metal ions may be a more significant contributor to their antioxidant activity than their ability to scavenge peroxyl radicals. nih.gov

Investigation of Potential Anticancer Activities (Derivatives) in Cell Lines

This compound and its derivatives have been investigated for their potential to modulate cellular signaling pathways implicated in cancer. Phytochemicals, in general, can influence cancer progression by regulating various signaling cascades involved in inflammation, proliferation, and cell death. foodandnutritionjournal.org

Derivatives of various natural compounds have shown the ability to influence key oncogenic signaling pathways. For example, some 1,8-dihydroanthraquinone derivatives can alter pathways such as MAPK and PI3K/Akt, which are critical for the survival and proliferation of nervous system cancer cells. mdpi.com Similarly, certain glycyrrhetinic acid derivatives have been found to inhibit cell migration by downregulating Focal Adhesion Kinase (FAK) expression. nih.gov Other studies have shown that some compounds can down-regulate the phosphorylation levels of ERK, JNK, and p38 in the MAPK pathway. frontiersin.org The modulation of these pathways can lead to anti-angiogenic, anti-proliferative, and pro-apoptotic effects. foodandnutritionjournal.org

The following table summarizes the effects of different compound derivatives on various signaling pathways as observed in preclinical studies.

| Compound Class/Derivative | Cell Line(s) | Observed Effect on Signaling Pathways |

| 1,8-Dihydroanthraquinone derivatives | Nervous system cancer cells | Influence on MAPK and PI3K/Akt pathways. mdpi.com |

| Glycyrrhetinic acid derivative 3a | HeLa cells | Downregulation of Focal Adhesion Kinase (FAK) expression. nih.gov |

| Quillaic acid derivative E | HCT116 cells | Down-regulation of phosphorylation of ERK, JNK, and p38 (MAPK pathway); modulation of NF-κB pathway. frontiersin.org |

| Niflumic acid derivatives | HepG2 cells | Inhibition of VEGFR or EGFR tyrosine kinase activities, affecting signaling cascades like AKT and MAPK. pensoft.net |

A key area of anticancer research is the ability of compounds to control the cell cycle and induce programmed cell death, or apoptosis. Derivatives of this compound and other natural products have demonstrated potential in this area.

Studies have shown that certain derivatives can cause cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. For instance, some synthetic oleanolic acid derivatives have been shown to cause G2/M cell cycle arrest. mdpi.com Similarly, thymoquinone (B1682898) hydrazone derivatives can induce a shift towards the S/G2 phase in colorectal cancer cells. nih.gov In other cases, compounds have been observed to block the cell cycle in the S phase or the G1 phase. nih.govfrontiersin.org

The induction of apoptosis is another critical mechanism. This can be achieved through various means, including the regulation of apoptosis-related proteins like the Bcl-2 family and the activation of caspases. nih.gov For example, some glycyrrhetinic acid derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 and Bax and activating caspase proteins. nih.gov Similarly, other compounds have been found to increase the expression of Bax and decrease the level of Bcl-2 to induce apoptosis. frontiersin.org

The table below details the effects of various compound derivatives on cell cycle regulation and apoptosis in different cancer cell lines.

| Compound Class/Derivative | Cell Line(s) | Effect on Cell Cycle | Induction of Apoptosis |

| RTA dh404 (Oleanolic acid derivative) | GBM8401 and U87MG (Glioblastoma) | G2/M phase arrest. mdpi.com | Induced caspase-3-associated apoptosis. mdpi.com |

| Glycyrrhetinic acid derivative 3a | HeLa | S phase arrest. nih.gov | Induced via regulation of Bcl-2, Bax, and caspase activation. nih.gov |

| Thymoquinone-4-α-linolenoylhydrazone (TQ-H-10) | HCT116 (Colon cancer) | S/G2 phase arrest. nih.gov | Noted by an increase in sub-G1 events. nih.gov |

| Quillaic acid derivative E | HCT116 (Colon cancer) | G1 phase arrest. frontiersin.org | Induced by increasing Bax and decreasing Bcl-2 expression. frontiersin.org |

| Hybrid 2-quinolinone derivative 3 | MCF-7 (Breast cancer) | G2/M phase arrest. ajol.info | Increased apoptosis observed with dual annexin-V/propidium iodide staining. ajol.info |

| Phenolic compounds (echisoside, pleoside, etc.) | AGS (Gastric adenocarcinoma) | G1 phase arrest. eurekaselect.com | Up-regulated bax and caspase3 expression. eurekaselect.com |

Bioactivity Assessments in Non-Human Animal Models

This compound has been evaluated for its anti-diabetic potential in non-human animal models. In KK-Ay mice, a model for type 2 diabetes, administration of this compound has been shown to significantly lower blood glucose, triglyceride, and free fatty acid levels. researchgate.netresearchgate.netnih.gov These mice spontaneously develop obesity, hyperglycemia, and albuminuria, making them a relevant model for studying diabetic nephropathy. nih.govfrontiersin.org

Research has shown that this compound promotes the differentiation of 3T3-L1 cells into adipocytes and increases the release of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. researchgate.net It also enhances the uptake of 2-deoxyglucose and the translocation of glucose transporter 4 (GLUT4). researchgate.net Furthermore, this compound increased the mRNA levels of adiponectin, peroxisome proliferator-activated receptor gamma2 (PPARγ2), and GLUT4, while decreasing the expression of tumor necrosis factor-alpha (TNF-α) mRNA. researchgate.net Interestingly, it did not directly activate PPARγ in a nuclear receptor cofactor assay system. researchgate.netresearchgate.net

The KK-Ay mouse model exhibits characteristics of human type 2 diabetic nephropathy, including glomerular mesangial matrix expansion. nih.gov Studies with other compounds in this model have shown that targeting inflammation and oxidative stress can ameliorate diabetic nephropathy. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound relates to its biological activity and for designing more potent analogues. nih.gov this compound is a stilbene-carboxylic acid, and its structural features, including the phenolic hydroxyl groups and the carboxylic acid moiety, contribute to its chemical reactivity and biological properties.

The antioxidant activity of phenolic compounds is a key area of SAR studies. The presence and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant potential. researchgate.netnih.gov For instance, a catechol (ortho-dihydroxy) structure often confers significant antioxidant activity. nih.gov The unsaturated bond in the side chain of hydroxycinnamic acids is also considered vital for their activity. nih.gov

In the context of anticancer activity, SAR studies on derivatives of various natural products have provided valuable insights. For example, in a series of glycyrrhetinic acid derivatives, those with electron-withdrawing groups showed higher cytotoxicity against tumor cells. nih.gov Similarly, for some quillaic acid derivatives, the addition of a 4-fluorophenyl 1,2,3-triazole group resulted in the most potent antiproliferative activity against HCT116 cells. frontiersin.org

Analogues of this compound, such as lunularic acid, which has an ethyl side chain instead of a vinyl group, exhibit different biological activities, highlighting the importance of the double bond. The structural complexity of this compound, with its combination of a stilbene core, hydroxyl groups, and a carboxylic acid, makes it an interesting subject for SAR studies to optimize its biological effects.

Impact of Structural Modifications (e.g., Glycosylation, Hydroxylation) on Biological Activity

The biological activities of this compound, a stilbene carboxylic acid, are significantly influenced by structural modifications to its core scaffold. Alterations such as glycosylation and hydroxylation can modulate its physicochemical properties, including solubility and bioavailability, which in turn affects its interaction with biological targets. ontosight.aimdpi.com

Glycosylation:

Glycosylation, the attachment of a sugar moiety, is a common modification of stilbenes found in nature and is known to alter their physical, chemical, and biological properties. mdpi.com In the case of this compound, the glycosylated form, this compound 4'-O-beta-D-glucopyranoside, has been identified. ontosight.ai The presence of the glycosyl group can influence the compound's solubility and bioavailability. ontosight.ai While specific comparative studies on the activity of this compound versus its glycoside are limited, research on related dihydroisocoumarins like hydrangenol (B20845) and thunberginols, which are also found in Hydrangea macrophylla, shows the natural occurrence of glycosylated forms such as (-)-hydrangenol 4'-O-glucoside and thunberginol G 3'-O-glucoside. researchgate.netuni-halle.de This suggests that glycosylation is a key metabolic modification in this class of compounds, likely affecting their transport and activity within biological systems.

Hydroxylation:

The pattern of hydroxylation on the phenyl rings is a critical determinant of the biological activity of stilbenoids. chemfont.ca this compound itself possesses two hydroxyl groups, one on each aromatic ring, which are considered important for its bioactivity. nih.gov The introduction of additional hydroxyl groups can enhance the biological effects of phenolic compounds. mdpi.com For instance, in the biosynthesis of related compounds, C-3' hydroxylation is a proposed step in the conversion of hydrangenol to phyllodulcin (B192096), indicating the importance of this specific modification. uni-halle.debiorxiv.org Increasing the number of hydroxyl groups on flavonoids, a related class of phenylpropanoids, has been shown to significantly enhance their solubility and antioxidant activity. mdpi.com While direct studies on newly hydroxylated derivatives of this compound are not widely available, the established principles of structure-activity relationships in stilbenes and other phenolics strongly suggest that the number and position of hydroxyl groups are key to modulating the efficacy of this compound. mdpi.com

The following table summarizes the influence of these structural modifications on related compounds, providing insight into the potential effects on this compound.

| Modification | Example Compound | Observed Impact in Preclinical Models | Reference |

| Glycosylation | This compound 4'-O-beta-D-glucopyranoside | Potential to influence solubility, bioavailability, and interaction with biological targets. | ontosight.ai |

| (-)-Hydrangenol 4'-O-Glucoside | Isolated as a bioactive principle from Hydrangea macrophylla. | researchgate.net | |

| Hydroxylation | Pinosylvic acid (2,4-dihydroxy-6-styrylbenzoic acid) | A stilbenecarboxylic acid with a different hydroxylation pattern compared to this compound. | nih.gov |

| General Stilbenoids | The introduction of hydroxyl groups to the phenyl rings is a defining feature of stilbenoids and is crucial for their biological activities. | chemfont.ca | |

| General Flavonoids | Hydroxylation can significantly enhance solubility and antioxidant activity. | mdpi.com |

Identification of Essential Functional Groups for Efficacy

The biological efficacy of this compound is intrinsically linked to its unique chemical architecture, which is distinguished by several key functional groups. These groups are responsible for the molecule's chemical reactivity and its interactions with biological systems.

Stilbene Backbone:

The core of this compound is the 1,2-diphenylethylene moiety, which classifies it as a stilbene. chemfont.ca This C6-C2-C6 skeleton is the fundamental structure upon which the key functional groups are arranged and is essential for its classification and baseline activity. The trans (E) configuration of the ethenyl bridge is also a notable structural feature. ontosight.ai

Carboxylic Acid Moiety:

A defining feature that distinguishes this compound from many other stilbenoids, such as resveratrol, is the presence of a carboxylic acid group attached to one of the phenyl rings. This functional group significantly influences the compound's acidity, polarity, and ability to form hydrogen bonds, which in turn affects its chemical reactivity and biological properties. The presence of the carboxylic acid group makes this compound a stilbene carboxylic acid, a specific subclass with distinct activities. nih.gov

Phenolic Hydroxyl Groups:

This compound possesses two phenolic hydroxyl (-OH) groups, one on each of the phenyl rings (at the C-2 and C-4' positions). ontosight.ai These hydroxyl groups are critical for the compound's biological activities, including its antioxidant properties. ontosight.ai They can act as hydrogen donors, which is a key mechanism for scavenging free radicals. scielo.br The position of these hydroxyl groups on the aromatic rings also plays a crucial role in determining the molecule's interaction with specific biological targets. mdpi.com

The table below details the essential functional groups of this compound and their contribution to its biological efficacy.

| Functional Group | Position/Description | Contribution to Efficacy | Reference |

| Stilbene Core | 1,2-diphenylethylene moiety | Provides the fundamental C6-C2-C6 skeleton for the molecule. | chemfont.ca |

| Carboxylic Acid | -COOH group on one phenyl ring | Defines the compound as a stilbene carboxylic acid; influences polarity, acidity, and unique biological reactivity. | nih.gov |

| Phenolic Hydroxyl | -OH group at C-2 position | Contributes to the molecule's overall phenolic nature and potential for interaction with biological targets. | ontosight.ai |

| Phenolic Hydroxyl | -OH group at C-4' position | Implicated in antioxidant activity and interaction with biological targets. ontosight.ai |

Future Directions and Research Opportunities in Hydrangeic Acid Chemistry and Biology

Deeper Elucidation of Biosynthetic Enzymes and Regulatory Networks

A complete understanding of how Hydrangea species synthesize hydrangeic acid is fundamental to both its biotechnological production and the appreciation of its ecological role. While p-coumaroyl-CoA is known to be a key precursor, the precise enzymatic machinery and its regulation remain partially understood. frontiersin.org

Future research should prioritize the definitive identification and functional characterization of all enzymes in the biosynthetic pathway. It has been proposed that p-coumaroyltriacetic acid synthase (CTAS), in concert with a hypothetical polyketide cyclase (PKC) and a ketoreductase (KR), is involved in its formation. biorxiv.orguni-halle.de However, the specific genes encoding these enzymes in Hydrangea need to be conclusively identified and their catalytic functions verified. Transcriptome analysis of Hydrangea accessions with varying levels of this compound and its derivatives has begun to pinpoint candidate genes, including those for CTAS, PKC, and KR, which are often upregulated in high-producer plants. biorxiv.orguni-halle.deresearchgate.net

Furthermore, the regulatory networks governing this pathway are a critical area for exploration. The production of this compound appears to be influenced by environmental factors and the developmental stage of the plant. Research indicates that a common regulatory network may control the biosynthesis of this compound and other related phenylpropanoids like phyllodulcin (B192096) and hydrangenol (B20845). biorxiv.org Investigating the transcription factors and signaling molecules that respond to environmental cues (e.g., abiotic stress) to modulate the expression of biosynthetic genes will be crucial. frontiersin.orgbiorxiv.org

Table 1: Key Enzymes and Precursors in Proposed this compound Biosynthesis

| Component | Proposed Role | Research Finding | Citation |

| p-coumaroyl-CoA | Primary Precursor | Serves as the starting point for the phenylpropanoid pathway leading to stilbenoids. | frontiersin.orguni-halle.de |

| Malonyl-CoA | Extender Unit | Three molecules condense with p-coumaroyl-CoA in a reaction catalyzed by CTAS. | biorxiv.orguni-halle.de |

| p-coumaroyltriacetic acid synthase (CTAS) | Key Enzyme | Catalyzes the initial condensation steps to form a tetraketide intermediate. | biorxiv.orguni-halle.de |

| Polyketide Cyclase (PKC) | Post-CTAS Modification | Hypothesized to be involved in the cyclization of the polyketide chain. | biorxiv.orguni-halle.de |

| Ketoreductase (KR) | Post-CTAS Modification | Believed to catalyze a reduction step in the pathway. | biorxiv.orguni-halle.de |

| Stilbene (B7821643) carboxylate synthase (STCS) | Potential Alternative Enzyme | Suggested to be involved in the formation of stilbene carboxylates. | biorxiv.orguni-halle.de |

Exploration of Novel Synthetic Pathways and Efficient Scalable Production

To fully harness the therapeutic potential of this compound, robust and scalable production methods are necessary. Current reliance on extraction from Hydrangea leaves is not commercially viable for large-scale applications. Research is thus moving in two primary directions: total chemical synthesis and biotechnological production.

In chemical synthesis, the Julia olefination has been established as a cornerstone reaction, enabling the efficient formation of the central C-C double bond of the stilbene core. tandfonline.comresearchgate.net This method utilizes a functionalized sulfone-based building block. tandfonline.comresearchgate.netnih.gov Future work could focus on refining this and other synthetic strategies to improve yields, reduce the number of steps, and employ greener reagents and solvents. The development of novel building blocks could also facilitate the synthesis of a wider library of this compound analogues for structure-activity relationship studies. tandfonline.comresearchgate.net

Metabolic engineering and synthetic biology offer a highly promising avenue for sustainable and scalable production. Understanding the full biosynthetic pathway is the first step toward developing biotechnological production platforms. The transfer of the identified biosynthetic genes (CTAS, PKC, KR, etc.) into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could enable the production of this compound from simple sugars. nih.gov Future research will need to address challenges such as optimizing precursor supply, balancing enzyme expression levels, and preventing the accumulation of toxic intermediates to achieve industrially relevant titers.

Identification of Additional Molecular Targets and Cellular Signaling Cascades

Initial studies have shown that this compound exerts its biological effects by modulating several key cellular targets. It has been shown to increase mRNA levels of peroxisome proliferator-activated receptor gamma2 (PPARγ2) and fatty acid-binding protein (aP2), while decreasing levels of tumor necrosis factor-alpha (TNF-α), which helps explain its anti-diabetic and anti-inflammatory properties. researchgate.net However, it does not appear to activate the PPARγ receptor directly in the same manner as thiazolidinedione drugs. researchgate.netnih.gov Additionally, its hepatoprotective effects have been linked to the inhibition of the MAPK/caspase-3 signaling pathway. nih.gov

A major future opportunity lies in identifying additional molecular targets and further delineating its impact on cellular signaling. Its broad effects suggest it may interact with multiple pathways. For instance, its anti-diabetic properties warrant investigation into its effects on other components of insulin (B600854) signaling and glucose metabolism beyond PPARγ2. researchgate.netwikipedia.org Its anti-inflammatory activity could be explored in the context of other inflammatory pathways, such as NF-κB signaling. The ability of its hydroxy groups to modulate various cellular signaling pathways involved in inflammation and cell proliferation merits deeper investigation. ontosight.ai Techniques such as thermal proteome profiling or chemical proteomics could be employed to perform unbiased screens for novel protein targets, potentially uncovering unexpected mechanisms of action and opening new therapeutic avenues.

Investigation of Synergistic Effects with Other Phytochemicals in Biological Systems

This compound does not exist in isolation within Hydrangea macrophylla. It co-occurs with a suite of other stilbenoids and dihydroisocoumarins, most notably hydrangenol and phyllodulcin, to which it is a proposed biosynthetic precursor. biorxiv.org This natural co-occurrence raises the compelling possibility of synergistic or additive interactions between these compounds.

Future research should systematically investigate these potential synergies. Studies could be designed to test combinations of this compound with hydrangenol, lunularic acid, or phyllodulcin in various biological assays. For example, while both this compound and hydrangenol promote adipogenesis, they may act through complementary mechanisms that could be more potent in combination. Exploring these interactions could reveal phytochemical cocktails with enhanced therapeutic efficacy compared to the individual compounds alone. This line of inquiry is crucial for understanding the bioactivity of traditional herbal preparations of Hydrangea leaves and could guide the development of more effective multi-component botanical drugs.

Development of Advanced In Vitro and Non-Human In Vivo Models for Mechanistic Studies

The current understanding of this compound's bioactivity has been built upon a foundation of established cell and animal models. In vitro studies have frequently used 3T3-L1 adipocytes to probe anti-diabetic effects and HepG2 cells for hepatoprotection studies. researchgate.netnih.govnih.gov For in vivo validation, KK-A(y) mice have served as a model for type 2 diabetes. researchgate.netnih.gov

To gain deeper mechanistic insights, the development and application of more advanced models are essential. In the in vitro space, this could include the use of organ-on-a-chip technology to better mimic human physiology or the use of co-culture systems to study interactions between different cell types (e.g., hepatocytes and immune cells). For in vivo research, the use of transgenic or knockout animal models will be invaluable for confirming the roles of specific molecular targets identified in vitro. For instance, studying the effects of this compound in mice with a conditional knockout of PPARγ2 in adipose tissue could definitively clarify its dependence on this target for its anti-diabetic effects. Similarly, animal models of chronic inflammation or specific cancers could be used to explore its therapeutic potential in those areas, building upon initial findings of its ability to modulate inflammatory markers and cell proliferation. nih.govontosight.ai

Q & A

Q. What are the established methodologies for isolating and purifying hydrangeic acid from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification . Key steps include:

- Sample preparation : Grind plant material (e.g., Hydrangea species) and perform solvent extraction under controlled pH and temperature to preserve acid stability.

- Purification : Use reverse-phase HPLC with UV detection (e.g., λ = 250 nm) to separate this compound from co-extracted flavonoids or terpenoids. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

- Quantification : Apply calibration curves using standardized this compound reference material.

Q. How can researchers design experiments to evaluate the biological activity of this compound in vitro?

A robust experimental design includes:

- Cell-based assays : Test cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., TNF-α inhibition in macrophages) across multiple concentrations (e.g., 1–100 μM).

- Positive/Negative controls : Use known inhibitors (e.g., dexamethasone for inflammation) and solvent-only controls.

- Reproducibility : Conduct triplicate experiments and account for batch variability in plant extracts .

- Data analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05).

Q. What analytical techniques are recommended for structural elucidation of this compound derivatives?

Combine spectroscopic methods:

- NMR : ¹H/¹³C NMR for functional group identification (e.g., carboxyl groups at δ ~170 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formulas (e.g., [M-H]⁻ ion for this compound).

- X-ray crystallography : For crystalline derivatives, resolve 3D structures to confirm stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of this compound across studies?

Contradictions often arise from variability in extraction methods, plant sources, or assay conditions. Mitigation strategies include:

- Standardization : Use certified reference materials and document extraction protocols (e.g., solvent ratios, temperature).